2-Propyl-6-methylisonicotinic acid
Description
2-Propyl-6-methylisonicotinic acid is a pyridine derivative with a propyl substituent at the 2-position and a methyl group at the 6-position of the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural similarity to nicotinic acid derivatives, which are known for their biological activity. Its physicochemical properties, such as solubility, acidity (pKa), and lipophilicity, make it a candidate for drug design, particularly in targeting enzymes or receptors that interact with pyridine-based ligands.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-methyl-6-propylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-4-9-6-8(10(12)13)5-7(2)11-9/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
WKMJDCCWMRWTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=C1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-6-methylisonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyridine and propyl bromide.
Alkylation: The 2-methylpyridine undergoes alkylation with propyl bromide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the propyl group at the 6-position.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-6-methylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives.
Scientific Research Applications
2-Propyl-6-methylisonicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propyl-6-methylisonicotinic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The closest structural analogs include:
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8, from ):
- Differs in the aromatic ring (pyrimidine vs. pyridine) and substituents (chloro at position 2 vs. propyl).
- Pyrimidine derivatives typically exhibit lower solubility in polar solvents compared to pyridine analogs due to reduced hydrogen-bonding capacity.
- Chloro substituents increase electronegativity and reactivity, whereas propyl groups enhance lipophilicity and steric bulk .
6-Methylnicotinic acid :
- Lacks the 2-propyl group, resulting in higher water solubility (logP ~0.5 vs. ~2.1 for 2-propyl-6-methylisonicotinic acid, estimated).
- Demonstrates weaker receptor-binding affinity in studies targeting bacterial enzymes, likely due to reduced hydrophobic interactions .
Physicochemical Properties
Key Observations :
- The 2-propyl group in the target compound significantly increases lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility.
- The pyridine ring (vs. pyrimidine) enhances resonance stabilization, contributing to a higher pKa compared to pyrimidine analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
